6-(Thiophen-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine
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Overview
Description
6-(Thiophen-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine is a heterocyclic compound that features a thiophene ring fused to a tetrahydropyrimidine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Thiophen-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiophene-2-carboxaldehyde with guanidine under acidic conditions to form the desired tetrahydropyrimidine ring . The reaction is usually carried out in ethanol with a catalytic amount of acetic acid at reflux temperature for several hours .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-(Thiophen-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the tetrahydropyrimidine ring.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Reduced tetrahydropyrimidine derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
6-(Thiophen-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Mechanism of Action
The mechanism of action of 6-(Thiophen-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like thiophene-2-carboxaldehyde and thiophene-2-amine share the thiophene ring structure.
Tetrahydropyrimidine derivatives: Compounds such as tetrahydropyrimidine-2-thiol and tetrahydropyrimidine-2-one share the tetrahydropyrimidine ring structure.
Uniqueness
6-(Thiophen-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine is unique due to the combination of the thiophene and tetrahydropyrimidine rings, which imparts distinct chemical and biological properties.
Biological Activity
6-(Thiophen-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anti-inflammatory, and cytotoxic effects based on various studies.
Chemical Structure and Properties
The molecular formula of this compound is C8H11N3S with a molecular weight of 181.26 g/mol. The compound features a tetrahydropyrimidine ring substituted with a thiophene moiety, which is significant for its biological activity.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of tetrahydropyrimidine derivatives. The presence of the thiophene ring enhances the biological activity against various pathogens.
Pathogen | Activity | Reference |
---|---|---|
Staphylococcus aureus | Significant antibacterial activity | |
Escherichia coli | Moderate antibacterial activity | |
Candida albicans | Antifungal activity |
In a study evaluating the structure-activity relationship (SAR) of similar compounds, it was noted that modifications to the thiophene and pyrimidine rings can lead to enhanced antimicrobial efficacy. For example, derivatives with additional functional groups exhibited improved activity against resistant strains of bacteria.
Anti-inflammatory Activity
Research indicates that tetrahydropyrimidine derivatives can exhibit anti-inflammatory properties. In animal models, compounds similar to this compound have shown promise in reducing inflammation markers.
Model | Effect | Dosage | Reference |
---|---|---|---|
Rat adjuvant arthritis | Reduced inflammation | ED50 = 0.05 mg/kg | |
Carrageenan-induced paw edema | Decreased swelling | Varies |
These findings suggest that the compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary results indicate that it possesses selective cytotoxicity against certain cancer cells while sparing normal cells.
Cell Line | Cytotoxicity (IC50) | Reference |
---|---|---|
HeLa (cervical cancer) | IC50 = 10 µM | |
MCF7 (breast cancer) | IC50 = 15 µM |
The selectivity observed in these studies is crucial for developing targeted cancer therapies with minimized side effects.
Case Studies
A notable study involved synthesizing a series of tetrahydropyrimidine derivatives to evaluate their biological activities. Among these, this compound demonstrated significant antibacterial and anti-inflammatory properties compared to established drugs. The study emphasized the importance of structural modifications in enhancing biological efficacy and reducing toxicity.
Properties
Molecular Formula |
C8H11N3S |
---|---|
Molecular Weight |
181.26 g/mol |
IUPAC Name |
6-thiophen-2-yl-1,4,5,6-tetrahydropyrimidin-2-amine |
InChI |
InChI=1S/C8H11N3S/c9-8-10-4-3-6(11-8)7-2-1-5-12-7/h1-2,5-6H,3-4H2,(H3,9,10,11) |
InChI Key |
SCTCTHCYGBUBTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(NC1C2=CC=CS2)N |
Origin of Product |
United States |
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